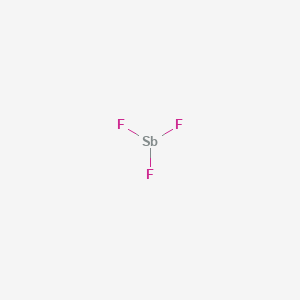
Antimony trifluoride
カタログ番号 B1265598
分子量: 178.755 g/mol
InChIキー: GUNJVIDCYZYFGV-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04062962
Procedure details


A mixture containing 138.5 grams (0.522 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine and 34 grams (0.187 mole) of Antimony trifluoride was heated to 80°-84° C. and maintained under agitation for 23 minutes. During this step, a slow stream of chlorine gas was passed over the surface of the reaction mixture. The reaction mixture was steam distilled and the crude 2,6- dichloro-4-(dichlorofluoromethyl)pyridine product was purified by fractionation. The product had a boiling point of 74°-76° C. at 1.0 millimeter of mercury.

Name
Antimony trifluoride
Quantity
34 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](Cl)([Cl:10])[Cl:9])[CH:5]=[C:4]([Cl:12])[N:3]=1.[Sb](F)(F)[F:14].ClCl>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([Cl:10])([Cl:9])[F:14])[CH:5]=[C:4]([Cl:12])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
138.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
|
|
Name
|
Antimony trifluoride
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sb](F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 80°-84° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under agitation for 23 minutes
|
|
Duration
|
23 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude 2,6- dichloro-4-(dichlorofluoromethyl)pyridine product was purified by fractionation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC(=C1)C(F)(Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
